molecular formula C8H17NO2 B064914 Ethyl 2-amino-2-ethylbutanoate CAS No. 189631-96-7

Ethyl 2-amino-2-ethylbutanoate

Cat. No.: B064914
CAS No.: 189631-96-7
M. Wt: 159.23 g/mol
InChI Key: YMIUIXFNNAURHO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-ethylbutanoate is an organic compound with the chemical formula C8H17NO2. It is a colorless to pale yellow liquid with a characteristic apple-like fragrance. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-ethylbutanoate can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of ethylamine with ethyl 2-bromobutanoate under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-ethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s amino group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Ethyl 2-amino-2-ethylbutanoate can be compared with other similar compounds such as:

  • Ethyl 2-amino-2-methylbutanoate
  • Ethyl 2-amino-2-propylbutanoate
  • Ethyl 2-amino-2-butylbutanoate

These compounds share similar structural features but differ in the length and branching of their carbon chains. This compound is unique due to its specific ethyl substitution, which influences its physical and chemical properties .

Biological Activity

Ethyl 2-amino-2-ethylbutanoate (EEB) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, interactions with biological systems, and implications for drug development.

This compound is characterized by its molecular formula C8H17NC_8H_{17}N and structural features that include an ethyl group and an amino group attached to a butanoate backbone. This unique structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

The biological activity of EEB can be attributed to several mechanisms:

  • Nucleophilic Activity : The amino group in EEB can act as a nucleophile, participating in chemical reactions that form new bonds. This property is essential for its role in synthesizing biologically active molecules.
  • Hydrogen Bonding : The presence of the amino group allows EEB to engage in hydrogen bonding with proteins and enzymes, potentially modulating their activity and influencing various biochemical pathways.
  • Metabolic Pathways : EEB has been implicated in metabolic processes involving amino acid catabolism, which may result in the production of bioactive metabolites .

Pharmacological Potential

Research indicates that EEB may possess pharmacological properties relevant to drug development:

  • Antioxidant Activity : Preliminary studies suggest that compounds similar to EEB exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Enzyme Modulation : EEB has shown potential in modulating enzyme activities, influencing metabolic pathways that are critical for maintaining cellular homeostasis.

Case Studies

  • Exercise Performance Enhancement : A study examined the effects of a derivative of EEB on exercise performance. Although results indicated only modest improvements in performance metrics, the study highlighted the compound's potential as a dietary supplement aimed at enhancing athletic performance through nitric oxide modulation .
  • Synthesis of Bioactive Compounds : EEB has been utilized as a building block in synthesizing various bioactive compounds, demonstrating its utility in pharmaceutical chemistry. Its role as an intermediate has been crucial in developing new therapeutic agents targeting specific diseases .

Comparative Analysis

The biological activity of EEB can be compared with similar compounds to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-amino-2-methylbutanoateMethyl group instead of ethylModerate antioxidant effects
Ethyl 2-amino-3-methylbutanoateAdditional methyl groupEnhanced enzyme modulation
Ethyl 2-amino-3-phenylbutanoatePhenyl substitutionPotential anti-inflammatory effects

Properties

IUPAC Name

ethyl 2-amino-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIUIXFNNAURHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-[(diphenylmethylene)amino]-2-ethylbutanoate (20.79 g, 64.3 mmol), prepared in the previous step, in 200 mL of diethyl ether was cooled under nitrogen to ice-bath temperature. 1 N HCl (96 mL, 96.0 mmol) was added dropwise over 45 min. After the addition, the ice-bath was removed and the stirring continued for 15 h. The diethyl ether layer was separated and the aqueous layer was extracted two times with 50 mL of methylene chloride. The methylene chloride extracts were extracted two times with 40 mL of 2 N HCl. The aqueous layers were combined and concentrated under reduced pressure to give an oil. The oil was taken up in 200 mL of saturated NaHCO3 and stirred for 30 min. The aqueous layer was then extracted five times with methylene chloride. The organic extracts were dried (anhydrous MgSO4), filtered and the solvent removed under reduced pressure to give ethyl 2-amino-2-ethylbutanoate (9.3799 g, 92%) as a yellow liquid.
Name
ethyl 2-[(diphenylmethylene)amino]-2-ethylbutanoate
Quantity
20.79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-[(diphenylmethylene)amino]-2-ethylbutanoate (20.79 g, 64.3 mmol), prepared in the previous step, in 200 mL of diethyl ether was cooled under nitrogen to ice-bath temperature. 1 N HCl (96 mL, 96.0 mmol) was added dropwise over 45 min. After the addition the ice-bath was removed and the stirring continued for 15 h. The diethyl ether layer was separated and the aqueous layer was extracted two times with 50 mL of methylene chloride. The methylene chloride extracts were extracted two times with 40 mL of 2 N HCl. The aqueous layers were combined and concentrated under reduced pressure to give an oil. The oil was taken up in 200 mL of saturated NaHCO3 and stirred for 30 min. The aqueous layer was then extracted five times with methylene chloride. The organic extracts were dried (anhydrous MgSO4), filtered and the solvent removed under reduced pressure to give ethyl 2-amino-2-ethylbutanoate (9.3799 g, 92%) as a yellow liquid.
Name
ethyl 2-[(diphenylmethylene)amino]-2-ethylbutanoate
Quantity
20.79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
96 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-2-ethylbutanoate
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